ビバリューディン不純物1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .

Synthesis Analysis

The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis

The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .科学的研究の応用

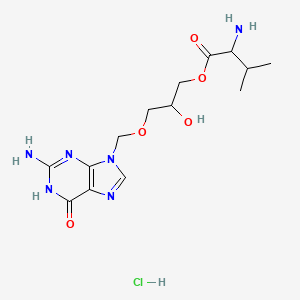

1. 心室補助装置患者の抗凝固 ビバリューディンは、小児心室補助装置(VAD)患者の抗凝固剤として使用されます。出血や血栓症の発生が少ないことが報告されています。 ビバリューディンの薬物動態は、小児集団では十分に研究されておらず、すべての年齢層における薬物モニタリングは、中程度または長期の治療的抗凝固を必要とする重症患者では問題となっています {svg_1}.

ビバリューディンモニタリングアッセイ

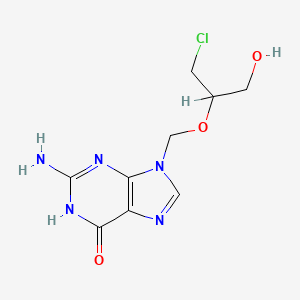

多くの臨床検査室で利用可能な希釈トロンビン時間(dTT)は、ビバリューディンのモニタリングのために、活性化部分トロンボプラスチン時間(aPTT)に対する潜在的に優れた代替手段として提案されています。 しかし、結果は一貫していません {svg_2}.

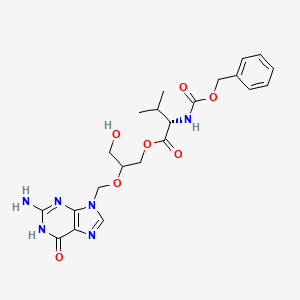

3. 校正剤とコントロールを使用したビバリューディンアッセイ 市販されている、「研究用のみ」の機能的なビバリューディンアッセイには、校正剤とコントロールが使用されており、ビバリューディンで治療されたVAD患者の残存血漿と臨床データを利用して、ビバリューディンの抗凝固効果を測定します {svg_3}.

ビバリューディン中の不純物の分析

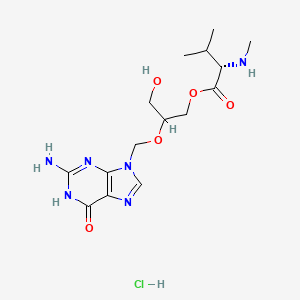

異なる分離原理を持つHPLC法は、7つの企業からのビバリューディンのAPI中の関連する不純物を分析するために確立されています。 これは、ビバリューディンの関連物質の包括的な管理のための基礎を提供します {svg_4}.

プロセス不純物の管理

親水性クロマトグラフィー(HILIC)-HPLCは、4つのプロセス不純物を管理するために使用されます。 ポリマーはサイズ排除クロマトグラフィー(SEC)-HPLCで測定されます {svg_5}.

6. クエン酸血漿中のビバリューディンの測定 自動化アッセイ、凝固法、およびキネティッククロモジェニック技術は、クエン酸血漿中のビバリューディンの定量測定のために提案されています {svg_6}.

作用機序

Target of Action

Bivalirudin, from which Bivalirudin Impurity 1 is derived, primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen into fibrin, which is a critical step in the formation of a thrombus .

Mode of Action

Bivalirudin mediates its action by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This interaction inhibits thrombin, preventing it from converting fibrinogen into fibrin, thereby disrupting the formation of thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .

Biochemical Pathways

The primary biochemical pathway affected by Bivalirudin is the coagulation cascade . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent cardiovascular events.

Pharmacokinetics

Bivalirudin exhibits a short half-life and is cleared partly by a renal mechanism (glomerular filtration) . Therefore, its dose needs to be adjusted in patients with renal impairment .

Result of Action

The primary result of Bivalirudin’s action is the prevention of thrombus formation, reducing the risk of thrombotic events . This is achieved by inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen into fibrin . It’s important to note that bivalirudin increases the risk of bleeding, and its anticoagulant effect subsides approximately one hour after discontinuation .

Action Environment

The action of Bivalirudin can be influenced by several environmental factors. For instance, patients with renal impairment may require dose adjustments due to the renal clearance of the drug . Additionally, the risk of hemorrhage can be increased by various factors, including recent surgery or invasive procedures, severe renal, hepatic, or biliary disease . Therefore, careful monitoring and dose adjustments are necessary in these situations .

生化学分析

Biochemical Properties

Bivalirudin Impurity 1, like Bivalirudin, is likely to play a role in biochemical reactions by inhibiting thrombin . Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . The nature of the interaction between Bivalirudin Impurity 1 and thrombin is likely to be similar to that of Bivalirudin, which binds directly and specifically to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .

Cellular Effects

The effects of Bivalirudin Impurity 1 on cells are expected to be similar to those of Bivalirudin. Bivalirudin has been shown to influence cell function by inhibiting thrombin, thereby preventing the formation of blood clots . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation and inflammation .

Molecular Mechanism

The molecular mechanism of action of Bivalirudin Impurity 1 is likely to involve direct and specific binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the activity of thrombin, preventing it from converting fibrinogen into fibrin . This mechanism is reversible, as thrombin can slowly cleave the thrombin-Bivalirudin bond, recovering the active site of thrombin .

Temporal Effects in Laboratory Settings

Bivalirudin has been shown to increase in a dose-dependent fashion, the PTT, DTT, ACT, PT, and INR . These effects are likely to change over time, depending on the stability, degradation, and long-term effects of Bivalirudin Impurity 1 on cellular function .

Dosage Effects in Animal Models

Studies on Bivalirudin have shown that it reduces thrombotic vascular stenosis, the time to thrombolysis, and platelet deposition in animal models . These effects may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Bivalirudin Impurity 1 is likely to be involved in the same metabolic pathways as Bivalirudin. Bivalirudin is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .

Transport and Distribution

Bivalirudin is known to be administered intravenously , suggesting that it may be transported and distributed via the circulatory system.

Subcellular Localization

Given that Bivalirudin acts by binding to thrombin, it is likely that Bivalirudin Impurity 1 would also be found in locations where thrombin is present .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Bivalirudin Impurity 1 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Boc-L-Phe-OH", "Boc-L-Val-OH", "Boc-L-Asp(OtBu)-OH", "Boc-L-Glu(OtBu)-OH", "Boc-L-Ala-OH", "Boc-L-His(Trt)-OH", "Boc-L-Pro-OH", "Boc-L-Arg(Pbf)-OH", "Boc-L-Tyr(tBu)-OH", "Boc-L-Thr(tBu)-OH", "Boc-L-Ser(tBu)-OH", "Boc-L-Cys(Trt)-OH", "Boc-L-Lys(ClZ)-OH", "Boc-L-Asn(Trt)-OH", "Boc-L-Gln(Trt)-OH", "Boc-L-Met-OH", "Boc-L-Leu-OH", "Boc-L-Ile-OH", "Boc-L-Trp(Boc)-OH", "Boc-L-Orn(Boc)-OH", "Boc-L-Thi-OH", "Boc-L-Val-L-Pro-L-Arg-OBzl", "Bivalirudin" ], "Reaction": [ "Protect the amino groups of the starting materials with Boc, Trt, Pbf, or tBu protecting groups", "Couple Boc-L-Val-OH and Boc-L-Pro-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-OH", "Couple Boc-L-Arg(Pbf)-OH and Boc-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Val-L-Pro-OH and Boc-L-Arg(Pbf)-L-Tyr(tBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Val-L-Pro-L-Arg(Pbf)-L-Tyr(tBu)-OH", "Couple Boc-L-Asp(OtBu)-OH and Boc-L-Glu(OtBu)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH", "Couple Boc-L-Ala-OH and Boc-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Asp(OtBu)-L-Glu(OtBu)-OH and Boc-L-Ala-L-His(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asp(OtBu)-L-Glu(OtBu)-L-Ala-L-His(Trt)-OH", "Couple Boc-L-Cys(Trt)-OH and Boc-L-Lys(ClZ)-OH using HATU, DIPEA, and DMF to form Boc-L-Cys(Trt)-L-Lys(ClZ)-OH", "Couple Boc-L-Asn(Trt)-OH and Boc-L-Gln(Trt)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-OH", "Couple Boc-L-Met-OH and Boc-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Met-L-Leu-OH", "Couple Boc-L-Ile-OH and Boc-L-Trp(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-OH", "Couple Boc-L-Thi-OH and Boc-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-OH and Boc-L-Met-L-Leu-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH", "Couple Boc-L-Ile-L-Trp(Boc)-OH and Boc-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Couple Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-OH and Boc-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH using HATU, DIPEA, and DMF to form Boc-L-Asn(Trt)-L-Gln(Trt)-L-Met-L-Leu-L-Ile-L-Trp(Boc)-L-Thi-L-Orn(Boc)-OH", "Deprotect the Boc, Trt, Pbf, and tBu protecting groups using TFA", "Purify the resulting compound using HPLC to obtain Bivalirudin Impurity 1" ] } | |

CAS番号 |

72378-50-8 |

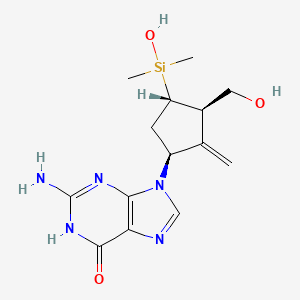

分子式 |

C6H8N2O4 |

分子量 |

172.14 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

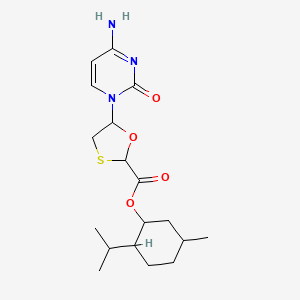

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)